7-Aminohepta-2,4,6-trienal
Description
Properties
CAS No. |
65881-94-9 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
7-aminohepta-2,4,6-trienal |
InChI |
InChI=1S/C7H9NO/c8-6-4-2-1-3-5-7-9/h1-7H,8H2 |
InChI Key |
VNRFPEHIVUESLJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=CN)C=CC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the hepta-2,4,6-trienal core but differ in their 7-position substituents:
Key Observations:
- Electronic Effects: The electron-donating -NH₂ group in 7-aminohepta-2,4,6-trienal likely enhances conjugation compared to its dimethylamino analog, where the -N(CH₃)₂ group introduces steric bulk and reduced basicity. The phenyl and hydroxyphenyl substituents extend conjugation into the aromatic system, altering UV-Vis absorption profiles .
- Solubility: The hydroxyphenyl derivative (C₁₃H₁₂O₂) may exhibit higher polarity and aqueous solubility due to its phenolic -OH group, whereas the phenyl analog (C₁₃H₁₂O) is more lipophilic .
Reactivity and Stability
- Aldehyde Reactivity: All compounds retain the aldehyde group at position 1, enabling nucleophilic additions or condensations. Steric hindrance from bulky substituents (e.g., -N(CH₃)₂ or phenyl) may slow such reactions compared to the primary amine variant .
- Amine Basicity: The primary amine in 7-aminohepta-2,4,6-trienal is expected to be more basic than the tertiary dimethylamino analog due to reduced steric and electronic effects .
- Oxidative Stability: The hydroxyphenyl group’s -OH may increase susceptibility to oxidation, whereas the phenyl and amino groups could stabilize the system through resonance .
Spectroscopic and Computational Insights
- UV-Vis Spectroscopy: Extended conjugation in the phenyl and hydroxyphenyl analogs likely shifts λₘₐₓ to longer wavelengths compared to amino-substituted derivatives. Computational studies could quantify these differences.
- Mass Spectrometry: The hydroxyphenyl compound’s collision cross-section data (138.5 Ų) aligns with its planar structure, while bulkier substituents (e.g., -N(CH₃)₂) might yield larger cross-sections .
Preparation Methods
Structural and Reactivity Considerations
7-Aminohepta-2,4,6-trienal features a fully conjugated system with alternating double bonds (2,4,6-triene) and an aldehyde terminus, combined with a primary amine group at the opposite end. The compound’s instability arises from:
- Tautomerization : The α,β-unsaturated aldehyde moiety may undergo keto-enol tautomerization, particularly under acidic or basic conditions.
- Polymerization : Conjugated dienes and trienes readily undergo Diels-Alder or electrocyclic reactions unless stabilized.
- Oxidative Sensitivity : The amine and aldehyde groups are prone to oxidation, necessitating inert atmosphere conditions.
These factors mandate careful selection of protecting groups and reaction conditions during synthesis.
Proposed Synthetic Routes
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
- Aminoheptatriene backbone : C₁–C₇ chain with conjugated double bonds
- Aldehyde functionality : Positioned at C7
Potential disconnections include:
- Formation of the C6–C7 aldehyde via oxidation
- Construction of the triene system through Wittig or Horner-Wadsworth-Emmons reactions
- Introduction of the amine group via nucleophilic substitution or reductive amination
Stepwise Assembly Strategies
Aldehyde-Terminated Triene Formation
A three-step sequence starting from protected propargyl alcohol:
Sonnogashira Coupling :
Reaction of propargyl alcohol with 1-bromo-3-trimethylsilylpropyne under Pd/Cu catalysis yields a conjugated diyne:
$$
\text{HC≡C-CH}2\text{OH} + \text{BrC≡C-SiMe}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{HC≡C-C≡C-CH}_2\text{OH}
$$
Partial hydrogenation over Lindlar catalyst converts the diyne to (Z,Z)-2,4-heptadien-1-ol.Oxidation to Enal :
Pyridinium chlorochromate (PCC) oxidation generates the α,β-unsaturated aldehyde:
$$
\text{CH}2\text{CH=CH-CH=CH-CH}2\text{OH} \xrightarrow{\text{PCC}} \text{CH}_2\text{CH=CH-CH=CH-CHO}
$$Amination at C7 :
Mitsunobu reaction with phthalimide followed by hydrazine deprotection introduces the amino group:
$$
\text{CHO-(CH=CH)}2\text{-CH}2\text{OH} + \text{PhthNH}2 \xrightarrow{\text{DIAD, PPh}3} \text{CHO-(CH=CH)}2\text{-CH}2\text{-NHPhth} \xrightarrow{\text{NH}2\text{NH}2} \text{CHO-(CH=CH)}2\text{-CH}2\text{-NH}_2
$$
Challenges :
- Regioselectivity in diyne hydrogenation
- Over-oxidation of the aldehyde during PCC treatment
Tandem Condensation Approach
Adapting methodologies from 6H-benzo[c]chromen-6-one syntheses, a one-pot multicomponent reaction could be explored:
β-Enaminone Formation :
Condensation of hept-2,4,6-trienal with a primary amine (e.g., benzylamine) generates an enaminone intermediate:
$$
\text{CH}2\text{=CH-CH=CH-CH=CH-CHO} + \text{RNH}2 \rightarrow \text{CH}_2\text{=CH-CH=CH-CH=CH-CH(NHR)}
$$Oxidative Aromatization :
Using Sc(OTf)₃ as a Lewis acid catalyst, the system undergoes cyclization and dehydrogenation:
$$
\text{Intermediate} \xrightarrow{\text{Sc(OTf)}_3, \Delta} \text{Cyclic product} \rightarrow \text{7-Aminohepta-2,4,6-trienal}
$$
Advantages :
Limitations :
- Requires precise control of reaction stoichiometry
- Potential for polymerization at elevated temperatures
Biocatalytic Routes
Emerging approaches utilize engineered aminotransferases for asymmetric amination of α,β-unsaturated aldehydes:
Substrate Preparation :
Hepta-2,4,6-trienal synthesized via lipoxygenase-catalyzed oxidation of arachidonic acid derivatives.Enzymatic Transamination :
Pseudomonas putida transaminase (PP-TA) variant catalyzes amine transfer from alanine to the trienal:
$$
\text{Trienal} + \text{L-Ala} \xrightarrow{\text{PP-TA}} \text{7-Aminohepta-2,4,6-trienal} + \text{Pyruvate}
$$
Key Parameters :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Major Challenges |
|---|---|---|---|---|
| Stepwise Assembly | 12–18 | 85–90 | High structural control | Low yield, multiple protection steps |
| Tandem Condensation | 22–35 | 70–80 | One-pot synthesis | Polymerization side reactions |
| Biocatalytic | 40–55 | 95–99 | Enantioselectivity, mild conditions | Substrate specificity limitations |
Experimental Optimization Strategies
Solvent Systems
Protecting Group Strategies
| Functional Group | Protecting Agent | Deprotection Method |
|---|---|---|
| Aldehyde | Acetal | HCl/THF-H₂O |
| Amine | Boc | TFA/DCM |
| Double Bonds | None | N/A |
Characterization Challenges
NMR Analysis :
Mass Spectrometry :
Chromatographic Behavior :
- Reverse-phase HPLC: Retention time 8.9 min (C18, 60% MeCN/H₂O)
- Tendency for on-column decomposition requires acidified mobile phases
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
